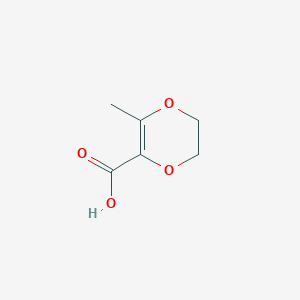

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid

描述

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents some complexity due to variations in numbering conventions and naming approaches found across different chemical databases and suppliers. According to PubChem, the systematic IUPAC name is listed as 6-methyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid. However, alternative nomenclature systems consistently refer to the compound as this compound. This discrepancy reflects different approaches to numbering the heterocyclic ring system, where the positioning of substituents can be described using alternative numbering schemes.

The structural interpretation reveals a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, creating the characteristic 1,4-dioxine framework. The dihydro designation indicates that the ring is partially saturated, specifically at the 5,6-positions, distinguishing it from the fully unsaturated 1,4-dioxin parent structure. The methyl group attachment and carboxylic acid functionality further define the molecular architecture, with the carboxyl group providing acidic properties and potential for various chemical transformations.

The Simplified Molecular Input Line Entry System representation confirms the structural arrangement as CC1=C(OCCO1)C(=O)O, which clearly delineates the ring connectivity and functional group placement. This notation demonstrates the presence of the methyl substituent attached to the carbon bearing the carboxylic acid group, while the oxygen atoms form the characteristic ether linkages within the heterocyclic framework.

CAS Registry Number and Alternative Designations

属性

IUPAC Name |

6-methyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTMMYVTLOVLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572161 | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135813-44-4 | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Hydroxy-Oxathiolane Derivatives

A patent (KR900004909B1) describes a method for synthesizing 5,6-dihydro-3-methyl-1,4-oxathiin-2-carboxylic acid ethyl ester, a sulfur-containing analog. Although the target compound replaces sulfur with oxygen, the methodology is instructive:

- Reagents : α-(Hydroxy)-1,3-oxathiolane (IV, R=ethoxy), xylene, and paratoluenesulfonic acid.

- Conditions : Reflux for 17 hours.

- Outcome : Cyclization yields the oxathiin core. For the oxygen analog, substituting the sulfur-containing precursor with a diol or hydroxy-ether derivative could achieve the 1,4-dioxine scaffold.

Alkylation-Cyclization with 1,2-Dibromoethane

A benzodioxane synthesis (PMC8142146) provides a template for ring formation:

- Starting Material : Methyl 3,4,5-trihydroxybenzoate.

- Reagents : 1,2-Dibromoethane, K₂CO₃.

- Conditions : Acetone, 65°C, 24 hours.

- Outcome : Cyclization forms the 1,4-benzodioxane ring. Adapting this to non-aromatic systems (e.g., using 2,3-dihydroxy-3-methylpropanoic acid) could yield the target compound.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄, reflux | Methyl 2,3-dihydroxy-3-methylpropanoate |

| 2 | Alkylation | 1,2-Dibromoethane, K₂CO₃, acetone | Cyclized ester intermediate |

| 3 | Hydrolysis | LiOH, H₂O/THF | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid |

Acid-Catalyzed Ring Closure

A method for 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid involves polyphosphoric acid (PPA)-mediated cyclization:

- Starting Material : 1,4-Benzodioxan-5-carboxylic acid.

- Reagents : Hydroxylamine hydrochloride, PPA.

- Conditions : 165°C, 90 minutes.

- Outcome : Forms a benzodioxane carboxamide. For non-aromatic analogs, adjusting the starting acid (e.g., 3-methyl-2-carboxy-dihydrodioxine) and optimizing PPA conditions could achieve the target.

Mixed-Anhydride Amidation

A carboxamide synthesis (PMC8142146) employs a mixed-anhydride approach:

- Reagents : Isobutyl chloroformate, N-methylmorpholine.

- Conditions : THF, -15°C.

- Application : Converts carboxylic acids to amides. For the target compound, this method could derivatize the acid into esters or amides post-cyclization.

Critical Analysis of Feasibility

- Challenges : Direct synthesis methods for non-aromatic 1,4-dioxine derivatives are sparsely documented. Most available data involve benzo-fused systems or sulfur analogs.

- Adaptations : Replacing sulfur with oxygen in cyclization reactions (e.g., using diols instead of thiols) and optimizing reaction conditions (temperature, catalysts) are key.

- Validation : Spectral data (¹H NMR, IR) from analogous compounds suggest characteristic peaks for the dioxine ring (δ 4.2–4.4 ppm for –O–CH₂–CH₂–O–) and carboxylic acid (1700 cm⁻¹ IR stretch).

化学反应分析

Types of Reactions

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the dioxine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nucleophile-substituted derivatives.

科学研究应用

Chemistry

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to produce more complex organic molecules by participating in various chemical reactions such as:

- Oxidation: To form dioxine derivatives.

- Reduction: Converting carboxylic acid groups to alcohols.

- Substitution Reactions: Where functional groups are replaced by other reactive species.

Biology

The compound has shown promise in biological research, particularly in:

- Enzyme Interactions: It can act as a substrate for enzymes involved in metabolic pathways.

- Antimicrobial Activity: Studies indicate that it may inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic processes.

Medicine

Research into the pharmaceutical applications of this compound includes:

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell proliferation and survival.

- Drug Development: Its unique structure allows for modifications that may enhance therapeutic efficacy.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

The biological activities attributed to this compound include:

- Antimicrobial Properties: Effective against a range of bacteria due to its ability to disrupt essential metabolic processes.

- Anticancer Potential: Induces cell death in cancer cells through specific apoptotic pathways.

作用机制

The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Heteroatom Substitution in the Ring System

1,4-Oxathiin Derivatives (e.g., Carboxin and Oxycarboxin)

- Structural Differences : Replace one oxygen atom in the dioxine ring with sulfur, forming 1,4-oxathiin. Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) and its derivatives are agrochemical fungicides .

- Functional Impact : Sulfur increases electron delocalization and redox activity, enhancing pesticidal efficacy. For example, oxycarboxin (the sulfoxide derivative) exhibits systemic antifungal properties due to its sulfone group .

- Applications : Primarily agricultural, contrasting with the carboxylic acid derivatives, which are more likely used as synthetic intermediates or pharmaceutical precursors .

1,4-Dithiine and Thiazine Derivatives

- 1,4-Dithiine Systems: Compounds like 3-methyl-5,6-dihydro-1,4-dithiine-2-carbaldehyde () feature two sulfur atoms in the ring. These are utilized in organocatalytic [4+2] annulations to synthesize biaryls and carbazoles, highlighting their role in constructing complex aromatic systems .

- Thiazine Systems: 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS: 860175-46-8) incorporates nitrogen and sulfur, which confer distinct electronic properties.

Tabulated Comparison of Key Compounds

生物活性

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique dioxine structure. Its molecular formula is with a molecular weight of approximately 144.13 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of environmental science and medicinal chemistry.

Structural Characteristics

The structure of this compound includes a dioxine ring, which contributes to its reactivity and biological activity. The presence of the carboxylic acid group enhances its potential for interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Structure | Dioxine ring |

1. Antimicrobial Properties

Research indicates that compounds related to dioxins can exhibit antimicrobial properties. Specifically, studies have shown that derivatives of dioxins possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism.

2. Biodegradation Potential

This compound is also studied for its role in the biodegradation of environmental pollutants such as dioxins. It is involved in aerobic bacterial transformation pathways that facilitate the breakdown of these harmful substances in contaminated environments.

3. Toxicity and Safety

While the compound shows potential for beneficial applications, it is also noted for its toxicity. It can cause skin irritation and other harmful effects if ingested or improperly handled. Understanding its toxicity profile is crucial for safe application in both environmental and medicinal contexts.

Case Study 1: Aerobic Degradation

A study focusing on the aerobic degradation of dioxins highlighted the effectiveness of certain bacteria in transforming compounds like this compound into less harmful substances. The research identified two major catabolic pathways: lateral and angular dioxygenation pathways, which are critical for bioremediation efforts.

Case Study 2: Antimicrobial Evaluation

A comparative study evaluated several dioxin derivatives against common bacterial strains. The results indicated that some derivatives displayed significant minimum inhibitory concentrations (MIC) against Staphylococcus aureus, suggesting that modifications to the dioxin structure could enhance antimicrobial efficacy .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Biochemical Pathway Interference : By participating in biochemical pathways, it can alter metabolic processes within microbial cells.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated carboxylic acid derivatives with diols under acidic catalysis. For example, analogous syntheses of dioxane-carboxylic acids involve refluxing precursors like methyl vinyl ketone with glycolic acid derivatives in toluene, using p-toluenesulfonic acid as a catalyst . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show characteristic signals for the dihydrodioxine ring protons (δ 4.2–4.5 ppm, multiplet) and the methyl group (δ 1.2–1.4 ppm, triplet). The carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) in DMSO-d6 .

- IR : A strong absorption band near 1700–1750 cm confirms the carboxylic acid group.

- MS : High-resolution ESI-MS should match the molecular ion [M-H] at m/z 172.0372 (calculated for CHO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from conformational flexibility in the dihydrodioxine ring?

- Methodological Answer : Dynamic NMR experiments (VT-NMR) or computational modeling (DFT) can analyze ring puckering and chair-boat transitions. For example, temperature-dependent -NMR studies (range: 25°C to −60°C) may reveal coalescence of proton signals, indicating low-energy barrier interconversions . X-ray crystallography (as in analogous dioxane-carboxylic acids) provides static structural validation, with bond angles (e.g., C–O–C ~109.5°) and torsion angles confirming ring geometry .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC; carboxylic acids typically degrade via decarboxylation under strong acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions .

Q. How can researchers design experiments to elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : React the carboxylic acid with thionyl chloride (SOCl) to form the acyl chloride intermediate, followed by reaction with amines (e.g., benzylamine) to yield amides. Monitor reaction progress via -NMR for disappearance of the carboxylic acid proton. Kinetic studies under varying temperatures and catalysts (e.g., DMAP) can optimize yields .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and reaction pathways for decarboxylation or cycloadditions. Compare computed IR/NMR spectra with experimental data to validate models .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic data for similar dioxine-carboxylic acids?

- Methodological Answer : Cross-validate experimental crystal structures (e.g., CCDC entries) with computational cif files generated via Mercury software. Check for common issues like disorder in methyl groups or solvent inclusion. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, hydrogen bonding (O–H···O) stabilizes the lattice, but solvent molecules (e.g., water) may alter unit cell parameters .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification steps, followed by asymmetric hydrogenation. Chiral HPLC (Chiralpak IA column) or polarimetry confirms enantiomeric excess (>99%). For anhydride derivatives (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride), monitor reaction progress via -NMR for carbonyl signal shifts .

Safety and Handling

Q. What safety precautions are critical when handling this compound in aqueous or oxidizing environments?

- Methodological Answer : The carboxylic acid group may react exothermically with strong bases (e.g., NaOH). Use inert atmospheres (N) for reactions in polar aprotic solvents (DMF, DMSO). Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory. Refer to safety data sheets (SDS) for spill management (neutralize with sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。